REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([F:13])[CH:6]=[CH:7][C:8]=2[F:12])[CH2:3]1.OS(O)(=O)=O.[N+:19]([O-])([OH:21])=[O:20].[OH-].[Na+]>>[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([F:13])[C:6]([N+:19]([O-:21])=[O:20])=[CH:7][C:8]=2[F:12])[CH2:3]1 |f:3.4|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
CN1CC2=C(C=CC(=C2CC1)F)F
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Then the mixture is stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice and it
|
Type
|
ADDITION
|
Details
|
is then poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phases are dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
CN1CC2=C(C(=CC(=C2CC1)F)[N+](=O)[O-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |